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Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293 Get Quote

TES-1025 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the stability, storage, and use of TES-1025, a

potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde

decarboxylase (ACMSD).

Frequently Asked Questions (FAQs)
1. What is TES-1025 and what is its mechanism of action?

TES-1025 is a small molecule inhibitor of the enzyme α-amino-β-carboxymuconate-ε-

semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway,

which is involved in tryptophan metabolism. By inhibiting ACMSD, TES-1025 blocks the

degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), a metabolic

intermediate. This leads to an increased flux of ACMS towards the synthesis of quinolinic acid,

a precursor for de novo NAD+ biosynthesis. The inhibition of ACMSD by TES-1025 has been

shown to increase intracellular NAD+ levels.

2. What are the recommended storage conditions for TES-1025?

Proper storage of TES-1025 is crucial for maintaining its stability and activity. The following

table summarizes the recommended storage conditions for both the powdered form and

solutions of TES-1025.
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Form Storage Temperature Duration

Powder -20°C 3 years

4°C 2 years

In Solvent -80°C 2 years

-20°C 1 year

3. How should I prepare a stock solution of TES-1025?

TES-1025 is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the

powdered compound in fresh, anhydrous DMSO. Warming the solution may be necessary to

achieve complete dissolution. It is important to note that DMSO is hygroscopic and the

presence of water can affect the solubility of TES-1025. Therefore, using a fresh, unopened

container of DMSO is recommended.

4. How can I measure the effect of TES-1025 on cellular NAD+ levels?

Several methods can be used to measure intracellular NAD+ levels after treatment with TES-
1025. Common techniques include enzymatic cycling assays and chromatographic methods

like high-performance liquid chromatography (HPLC).[1][2][3][4] Commercial kits are also

available for the colorimetric or fluorometric quantification of NAD+.[5] The choice of method

will depend on the available equipment and the specific requirements of the experiment.

Troubleshooting Guides
This section addresses common issues that may arise during experiments with TES-1025.

Issue 1: Inconsistent or No Inhibition of ACMSD Activity
Possible Causes and Solutions:

Improper Storage of TES-1025: Verify that the compound has been stored according to the

recommended conditions. Prolonged storage at improper temperatures or exposure to

moisture can lead to degradation.
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Incorrect Concentration of TES-1025: Double-check all calculations for the preparation of the

stock and working solutions. Perform a serial dilution to ensure the concentration is within

the expected effective range (the IC50 for human ACMSD is approximately 13 nM).

Enzyme Inactivity: Ensure that the recombinant ACMSD enzyme is active. Include a positive

control (a known inhibitor, if available) and a no-inhibitor control in your assay. The activity of

ACMSD is dependent on its dimeric or higher-order oligomeric state, and enzyme

concentration can affect its specific activity.[6][7]

Assay Conditions: The pH of the assay buffer should be within the optimal range for ACMSD

activity (pH 6.5-8.0).[8] Ensure that the substrate, ACMS, is freshly prepared as it is

unstable.

Issue 2: Poor Solubility or Precipitation of TES-1025 in
Aqueous Buffers
Possible Causes and Solutions:

Low Aqueous Solubility: TES-1025 has limited solubility in aqueous solutions. When diluting

the DMSO stock solution into your assay buffer, ensure that the final concentration of DMSO

is kept low (typically ≤1%) to avoid precipitation.

Buffer Composition: Certain salts or high concentrations of other components in the buffer

may reduce the solubility of TES-1025. If possible, test the solubility in a small volume of

your buffer before proceeding with the full experiment.

Solution Preparation: When preparing working solutions, add the TES-1025 stock solution to

the aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the

aqueous buffer directly to the concentrated DMSO stock.

Issue 3: No Increase in Cellular NAD+ Levels After
Treatment with TES-1025
Possible Causes and Solutions:

Cell Type and ACMSD Expression: The effect of TES-1025 on NAD+ levels is dependent on

the expression and activity of ACMSD in the chosen cell line. ACMSD is highly expressed in
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the liver and kidneys.[8] Verify the expression of ACMSD in your cell model.

Insufficient Incubation Time or Concentration: Optimize the incubation time and

concentration of TES-1025. A time-course and dose-response experiment is recommended

to determine the optimal conditions for your specific cell type.

Cellular NAD+ Measurement Assay: Ensure that your NAD+ measurement assay is sensitive

and properly calibrated. Include appropriate controls, such as untreated cells and cells

treated with a known modulator of NAD+ levels.

Tryptophan Availability: The de novo synthesis of NAD+ is dependent on the availability of

tryptophan in the cell culture medium. Ensure that the medium contains an adequate supply

of tryptophan.

Experimental Protocols
ACMSD Enzyme Activity Assay
This protocol is based on a coupled spectrophotometric assay.

Materials:

Recombinant human ACMSD

3-hydroxyanthranilic acid (3-HAA)

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)

TES-1025

Assay Buffer (e.g., 50 mM MOPS, pH 6.5, containing 100 µM ammonium iron (II) sulfate)

Spectrophotometer capable of reading at 360 nm

Procedure:

ACMS Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 3-

HAA with an excess of 3-HAO in the assay buffer at 37°C. Monitor the formation of ACMS by

measuring the absorbance at 360 nm.
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Inhibition Assay: Once the ACMS generation is complete, add a defined concentration of

recombinant human ACMSD to the mixture in the presence of varying concentrations of

TES-1025 (or vehicle control).

Data Acquisition: Immediately monitor the decrease in absorbance at 360 nm, which

corresponds to the degradation of ACMS by ACMSD.

Data Analysis: Calculate the initial rate of the reaction for each concentration of TES-1025.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

Measurement of Intracellular NAD+ Levels
This protocol describes a general workflow for measuring NAD+ in cultured cells treated with

TES-1025.

Materials:

Cultured cells

TES-1025

Cell culture medium

Phosphate-buffered saline (PBS)

NAD+ extraction buffer (e.g., acidic or basic extraction buffers for NAD+ and NADH

respectively)

NAD+/NADH quantification kit or HPLC system

Procedure:

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to

adhere. Treat the cells with varying concentrations of TES-1025 or vehicle control for the

desired duration.
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Cell Harvesting: After treatment, wash the cells with ice-cold PBS and lyse them using an

appropriate NAD+ extraction buffer.

NAD+ Extraction: Follow the specific protocol for your chosen extraction method to separate

the NAD+ from other cellular components. This may involve acid or base treatment and

neutralization steps.

Quantification: Measure the NAD+ concentration in the extracts using a commercial

NAD+/NADH assay kit or by HPLC.[1][3][5]

Normalization: Normalize the NAD+ levels to the total protein concentration or cell number

for each sample.
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Caption: The inhibitory effect of TES-1025 on the kynurenine pathway.
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No increase in NAD+ levels observed

Is ACMSD expressed in the cell line? Is the TES-1025 concentration optimal? Is the incubation time sufficient? Is the NAD+ assay working correctly? Is tryptophan available in the medium?

Select a cell line with known ACMSD expression.

No

Perform a dose-response experiment.

Unsure

Perform a time-course experiment.

Unsure

Run positive and negative controls for the assay.

Unsure

Supplement medium with tryptophan if necessary.

No
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Caption: Troubleshooting workflow for unexpected NAD+ measurement results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide
(NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels:
Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-
Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content |
Springer Nature Experiments [experiments.springernature.com]

3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-
performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Measurement of NAD+ levels [bio-protocol.org]

6. Quaternary structure of α-amino-β-carboxymuconate-ϵ-semialdehyde decarboxylase
(ACMSD) controls its activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b611293?utm_src=pdf-body-img
https://www.benchchem.com/product/b611293?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1433-4_15
https://experiments.springernature.com/articles/10.1007/978-1-0716-1433-4_15
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935825/
https://www.researchgate.net/publication/352174620_Assays_for_Determination_of_Cellular_and_Mitochondrial_NAD_and_NADH_Content
https://bio-protocol.org/exchange/minidetail?id=9894058&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC6663868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6663868/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. feradical.utsa.edu [feradical.utsa.edu]

8. Tissue expression and biochemical characterization of human 2-amino 3-
carboxymuconate 6-semialdehyde decarboxylase, a key enzyme in tryptophan catabolism -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [TES-1025 stability and storage conditions].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611293#tes-1025-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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